molecular formula C19H18N4OS B14245784 1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one CAS No. 365430-17-7

1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one

Cat. No.: B14245784
CAS No.: 365430-17-7
M. Wt: 350.4 g/mol
InChI Key: ADCODFXHROFKQH-UHFFFAOYSA-N
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Description

1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure comprising a thiazole ring, an imidazolidinone ring, and substituted phenyl and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzaldehyde with 2-methyl-4-pyridinecarboxaldehyde in the presence of a thiazole precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized with imidazolidinone under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one: Unique due to its specific substitution pattern and combination of functional groups.

    Thiazole derivatives: Share the thiazole ring but differ in other substituents.

    Imidazolidinone derivatives: Share the imidazolidinone ring but differ in other substituents.

Uniqueness

This compound is unique due to its specific combination of a thiazole ring, an imidazolidinone ring, and substituted phenyl and pyridyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

365430-17-7

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

1-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]imidazolidin-2-one

InChI

InChI=1S/C19H18N4OS/c1-12-4-3-5-14(10-12)16-17(15-6-7-20-13(2)11-15)25-19(22-16)23-9-8-21-18(23)24/h3-7,10-11H,8-9H2,1-2H3,(H,21,24)

InChI Key

ADCODFXHROFKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)N3CCNC3=O)C4=CC(=NC=C4)C

Origin of Product

United States

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